molecular formula C7H13N2+ B038154 (1,5-dimethyl-1H-pyrrol-2-yl)methylamine CAS No. 118799-24-9

(1,5-dimethyl-1H-pyrrol-2-yl)methylamine

Cat. No. B038154
CAS RN: 118799-24-9
M. Wt: 125.19 g/mol
InChI Key: KMUHAJOXPNPERW-UHFFFAOYSA-O
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Description

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine (also known as 2-methylamino-1,5-dimethylpyrrolidine or 2-MeAmDMAP) is an organic compound that is widely used in the field of organic synthesis. It is a versatile building block for organic synthesis and is used in a variety of synthetic reactions. This compound has been extensively studied and its application in organic synthesis has been widely reported.

Scientific Research Applications

Synthesis of Novel Antimicrobial Agents

A study by Hublikar et al. (2019) explored the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which demonstrated significant antimicrobial properties. This research highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Antihypertensive Agent Synthesis

N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a new antihypertensive agent, was synthesized for metabolic studies as reported in a study published in the Journal of Labelled Compounds and Radiopharmaceuticals. This research signifies the compound's role in developing treatments for hypertension (N. D. Mola et al., 1985).

Antibacterial Evaluation of Barbituric Acid Derivatives

Shukla et al. (2019) synthesized and evaluated barbituric acid derivatives for their antibacterial activity. The study demonstrated the potential of these compounds as antibacterial agents, offering insights into their medical applications (Shukla et al., 2019).

Synthesis of Progesterone Receptor Modulators

Fensome et al. (2008) conducted research on the synthesis of new pyrrole-oxindole progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Antifungal Activity of Dihydropyrrole Derivative

Dabur et al. (2005) isolated a novel dihydropyrrole derivative from Datura metel L., which exhibited significant antifungal activity against various fungal species. This study contributes to the search for new antimycotic drugs (Dabur et al., 2005).

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Majumdar et al. (2005) reported the synthesis of biologically important pyrrolo[2,3-d]pyrimidine derivatives. These compounds hold significance in medicinal chemistry and drug discovery (Majumdar et al., 2005).

Mechanism of Action

Target of Action

Some related compounds have shown action againstDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.

Mode of Action

Molecular docking studies have been conducted on similar compounds to determine their potential mode of action . These studies typically involve examining how the compound interacts with its target at the molecular level, which can provide insights into the compound’s mechanism of action.

Biochemical Pathways

Given that related compounds have shown action against dhfr and enoyl acp reductase enzymes , it’s plausible that this compound could affect pathways involving these enzymes. For instance, DHFR is involved in the folate pathway, which is crucial for DNA synthesis and cell division, while enoyl ACP reductase is involved in fatty acid synthesis.

Result of Action

Related compounds have shown strong antibacterial and antitubercular properties , suggesting that this compound may have similar effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,5-dimethyl-1H-pyrrol-2-yl)methylamine involves the reaction of 2,5-hexanedione with methylamine in the presence of sodium borohydride.", "Starting Materials": [ "2,5-hexanedione", "methylamine", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2,5-hexanedione (1.0 g) in ethanol (10 mL) in a 50 mL round-bottom flask.", "Step 2: Add methylamine (1.0 mL, 40% solution in water) dropwise to the flask while stirring.", "Step 3: Add sodium borohydride (0.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for an additional 30 minutes.", "Step 5: Extract the product with dichloromethane (3 x 10 mL) and dry the organic layer with sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure and purify the product by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to yield (1,5-dimethyl-1H-pyrrol-2-yl)methylamine as a colorless oil (yield: 70-80%)." ] }

CAS RN

118799-24-9

Molecular Formula

C7H13N2+

Molecular Weight

125.19 g/mol

IUPAC Name

(1,5-dimethylpyrrol-2-yl)methylazanium

InChI

InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3/p+1

InChI Key

KMUHAJOXPNPERW-UHFFFAOYSA-O

SMILES

CC1=CC=C(N1C)CN

Canonical SMILES

CC1=CC=C(N1C)C[NH3+]

Pictograms

Corrosive; Irritant

Origin of Product

United States

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